Cas no 622-37-7 (azidobenzene)
azidobenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, azido-
- PHENYL AZIDE
- 1-azidobenzene
- Azidobenzene
- Azidobenzene solution
- Benzene,triazo
- diazoaminobenzene
- diazoaniline
- diazobenzeneimide
- phenylazoimide
- triazobenzene
- EN300-31363
- NSC-512574
- F2157-0459
- azido-benzene
- PHENYL AZIDE [MI]
- DB-007814
- 622-37-7
- DTXSID30878870
- Azidomethane solution - 0.5M solution in tert-butyl methyl ether
- UNII-2G0EH7N6YB
- Benzene, triazo-
- NSC 512574
- NSC512574
- EINECS 210-730-3
- 2G0EH7N6YB
- BS-13055
- SCHEMBL13475909
- CTRLRINCMYICJO-UHFFFAOYSA-
- Q1867114
- InChI=1/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H
- NS00043773
- AKOS009174669
- CHEMBL3236174
- Phenylazide
- azidobenzene
-
- MDL: MFCD00040895
- Inchi: 1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H
- InChI Key: CTRLRINCMYICJO-UHFFFAOYSA-N
- SMILES: N(C1C=CC=CC=1)=[N+]=[N-]
Computed Properties
- Exact Mass: 119.04800
- Monoisotopic Mass: 119.048347172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 14.4Ų
Experimental Properties
- Density: 1.0860
- Melting Point: -27.5°C
- Boiling Point: 212.39°C (rough estimate)
- Flash Point: Fahrenheit: 39.2 ° f
Celsius: 4 ° c - Refractive Index: 1.5589
- PSA: 49.75000
- LogP: 2.08116
- Color/Form: ~0.5 M in tert-butyl methyl ether
- Vapor Pressure: Not available
azidobenzene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H315-H373
- Warning Statement: P210
- Hazardous Material transportation number:UN 2398 3 / PGII
- WGK Germany:3
- Hazard Category Code: 11-38-48/20/21/22
- Safety Instruction: 16
-
Hazardous Material Identification:
- Storage Condition:−20°C
azidobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B407570-100mg |
Azidobenzene |
622-37-7 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B407570-500mg |
Azidobenzene |
622-37-7 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B407570-1g |
Azidobenzene |
622-37-7 | 1g |
$ 320.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 727490-10ML |
azidobenzene |
622-37-7 | 10ml |
¥2245.49 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 727490-50ML |
azidobenzene |
622-37-7 | 50ml |
¥6069.39 | 2023-11-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 778583-10ML |
azidobenzene |
622-37-7 | 95.0% | 10ml |
¥1626.47 | 2023-11-21 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 778583-50ML |
azidobenzene |
622-37-7 | 95.0% | 50ml |
¥4973.58 | 2023-11-21 | |
| A2B Chem LLC | AB70799-2.5g |
Azidobenzene solution |
622-37-7 | 95% | 2.5g |
$235.00 | 2024-04-19 | |
| A2B Chem LLC | AB70799-1g |
Azidobenzene solution |
622-37-7 | 95% | 1g |
$223.00 | 2024-04-19 | |
| A2B Chem LLC | AB70799-5g |
Azidobenzene solution |
622-37-7 | 95% | 5g |
$257.00 | 2024-04-19 |
azidobenzene Suppliers
azidobenzene Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on azidobenzene
Azidobenzene (CAS No. 622-37-7): An Overview of Its Properties, Applications, and Recent Research
Azidobenzene (CAS No. 622-37-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and materials science. This aromatic azide is characterized by its unique chemical structure, which consists of a benzene ring substituted with an azido group (-N3). The compound's reactivity and stability make it an essential reagent in various synthetic pathways and biological applications.
Chemical Properties: Azidobenzene is a colorless to pale yellow liquid with a molecular weight of 135.11 g/mol. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits a boiling point of approximately 190°C at atmospheric pressure. The azido group imparts significant reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex organic compounds.
Synthetic Applications: One of the primary uses of azidobenzene is in the synthesis of azide-functionalized materials and polymers. The azido group can undergo various reactions, including click chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is widely used in the development of bioconjugates and functional materials due to its high efficiency and selectivity. Recent studies have explored the use of azidobenzene in the synthesis of novel polymers with tunable properties for applications in drug delivery and tissue engineering.
Biological Applications: In the field of biochemistry and molecular biology, azidobenzene has found applications as a labeling reagent for biomolecules. The azido group can be selectively introduced into proteins, nucleic acids, and other biomolecules through bioorthogonal reactions. These labeled biomolecules can then be used for various purposes, including imaging, affinity purification, and functional studies. For example, researchers have utilized azidobenzene-labeled peptides to study protein-protein interactions and to develop targeted therapeutic agents.
Recent Research Highlights: Recent advancements in the field have expanded the utility of azidobenzene. A study published in the Journal of Organic Chemistry reported the development of a novel method for the synthesis of azidobenzene-based conjugates using visible light photocatalysis. This method offers improved yields and milder reaction conditions compared to traditional approaches. Another study in Angewandte Chemie explored the use of azidobenzene in the synthesis of metal-organic frameworks (MOFs) with enhanced catalytic activity for hydrogen evolution reactions.
Safety Considerations: While azidobenzene is a valuable reagent, it is important to handle it with care due to its potential reactivity. Standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times. Additionally, experiments involving azidobenzene should be conducted in well-ventilated areas or fume hoods to minimize exposure.
FUTURE DIRECTIONS AND CONCLUSIONS: The ongoing research on azidobenzene (CAS No. 622-37-7) continues to uncover new applications and improve existing methodologies. Its unique chemical properties make it an indispensable tool in synthetic chemistry and biological research. As scientists continue to explore its potential, we can expect to see more innovative uses of this versatile compound in various fields.
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